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Compound of Interest

Compound Name: TAN-452

Cat. No.: B611147 Get Quote

An In-depth Technical Guide to TAN-452: A Peripherally Acting Delta-Opioid Receptor

Antagonist

Introduction
TAN-452 is a potent and selective peripherally acting delta-opioid receptor (DOR) antagonist.

[1][2] It has been investigated for its potential therapeutic application in mitigating the adverse

gastrointestinal side effects of opioid analgesics, such as nausea, vomiting, and constipation,

without compromising their central analgesic efficacy.[2] This technical guide provides a

comprehensive overview of the chemical properties, mechanism of action, biological activity,

and experimental protocols related to TAN-452.

Chemical Properties and Structure
TAN-452 is a complex heterocyclic small molecule. Its chemical identity and properties are

summarized in the table below.
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Property Value Reference

IUPAC Name

Ethyl (4bS,8R,8aS,14bR)-7-

(cyclopropylmethyl)-5,6,7,8,8a,

9,14,14b-octahydro-1,8a-

dihydroxy-4,8-

methanobenzofuro[2,3-

a]pyrido[4,3-b]carbazole-12-

carboxylate

[1]

CAS Number 892039-23-5 [1]

Chemical Formula C₂₉H₃₀N₂O₅

Molecular Weight 486.57 g/mol

Exact Mass 486.2155

Elemental Analysis
C: 71.59%, H: 6.21%, N:

5.76%, O: 16.44%

Mechanism of Action
TAN-452 functions as a competitive antagonist at opioid receptors, with a notable selectivity for

the delta-opioid receptor (DOR). Opioid receptors, including the mu (MOR), delta (DOR), and

kappa (KOR) subtypes, are G-protein coupled receptors (GPCRs). The binding of an agonist,

such as morphine, to these receptors initiates a signaling cascade that leads to the desired

analgesic effects but also to undesirable peripheral side effects. As a peripherally acting

antagonist, TAN-452 has low penetrability into the central nervous system. This characteristic

allows it to counteract the effects of opioid agonists in the periphery, particularly in the

gastrointestinal tract, without interfering with the centrally mediated pain relief.

The signaling pathway below illustrates the mechanism of opioid receptor activation and its

antagonism by TAN-452.
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Caption: Opioid receptor signaling and antagonism by TAN-452.

Biological Activity
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The biological activity of TAN-452 has been characterized through both in vitro and in vivo

studies, demonstrating its potency and selectivity as a peripherally acting DOR antagonist.

In Vitro Activity
The binding affinity and antagonist activity of TAN-452 were assessed using membrane

preparations from cells expressing recombinant human opioid receptors.

Receptor Subtype Binding Affinity (Ki, nM)
Antagonist Activity (Kb,
nM)

hMOR 36.56 ± 1.48 9.43 ± 0.58

hDOR 0.47 ± 0.09 0.21 ± 0.06

hKOR 5.31 ± 1.80 7.18 ± 0.75

Data from a 2018 study

published in Life Sciences.

In Vivo Activity
The in vivo efficacy of TAN-452 was evaluated in animal models for its ability to counteract

morphine-induced side effects.
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Activity Administration ED₅₀ (mg/kg) Animal Model

Anti-emetic Oral (p.o.) <1.0 Ferret

Subcutaneous (s.c.) <0.3 Ferret

Anti-constipation Oral (p.o.)
9.45 (95% CI: 4.09,

47.79)
Rat

Subcutaneous (s.c.)
0.52 (95% CI: 0.10,

1.08)
Rat

Anti-analgesic Oral (p.o.) >300 Rat

Subcutaneous (s.c.) >30 Rat

Data from a 2018

study published in Life

Sciences.

A pharmacokinetic study confirmed the low brain penetrability of TAN-452, which is crucial for

its peripheral selectivity.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization

of TAN-452.

In Vitro Receptor Binding and Functional Assays
The in vitro binding affinity and antagonist activity of TAN-452 were determined using

membrane preparations from cells expressing recombinant human μ-, δ-, or κ-opioid receptors.

The inhibition of [³⁵S]GTPγS binding was also examined.
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Prepare membrane fractions from cells expressing hMOR, hDOR, or hKOR

Incubate membranes with radioligand and varying concentrations of TAN-452 For functional assay, incubate membranes with agonist, TAN-452, and [35S]GTPγS

Separate bound and free radioligand

Quantify bound radioactivity

Calculate Ki values from competition binding curves

Measure [35S]GTPγS binding

Calculate Kb values

Click to download full resolution via product page

Caption: Workflow for in vitro receptor binding and functional assays.

Detailed Protocol:

Membrane Preparation: Membrane preparations from recombinant human MOR, DOR, or

KOR expressing cells are used.

Binding Assays:

For binding affinity (Ki), membranes are incubated with a specific radioligand for each

receptor subtype and a range of concentrations of TAN-452.

Non-specific binding is determined in the presence of an excess of a non-labeled ligand.

After incubation, bound and free radioligands are separated by filtration.
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The radioactivity of the filters is counted using a scintillation counter.

Ki values are calculated from the IC₅₀ values obtained from the competition binding

curves.

[³⁵S]GTPγS Functional Assays:

To determine antagonist activity (Kb), membranes are incubated with a known opioid

agonist, varying concentrations of TAN-452, and [³⁵S]GTPγS.

The amount of bound [³⁵S]GTPγS is measured, which is indicative of G-protein activation.

The ability of TAN-452 to inhibit agonist-stimulated [³⁵S]GTPγS binding is used to

calculate its Kb value.

In Vivo Efficacy Studies
In vivo assays were performed to assess the inhibitory effects of TAN-452 on morphine-

induced emesis, inhibition of small intestinal transit, and antinociception.

Anti-Emetic Activity (Ferrets) Anti-Constipation Activity (Rats) Anti-Analgesic Activity (Rats)

Administer TAN-452 (p.o. or s.c.)

Administer Morphine

Observe and quantify emetic events

Administer TAN-452 (p.o. or s.c.)

Administer Morphine

Administer charcoal meal

Measure intestinal transit distance

Administer TAN-452 (p.o. or s.c.)

Administer Morphine

Perform tail-flick or hot-plate test

Measure nociceptive threshold
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Caption: Workflow for in vivo efficacy studies of TAN-452.

Detailed Protocols:

Anti-Emetic Activity (Ferrets):

Ferrets are pre-treated with either vehicle or varying doses of TAN-452 via oral (p.o.) or

subcutaneous (s.c.) administration.

Morphine is then administered to induce emesis.

The animals are observed for a set period, and the number of retching and vomiting

episodes is recorded.

The ED₅₀ value is calculated as the dose of TAN-452 that reduces the number of emetic

events by 50%.

Anti-Constipation Activity (Rats):

Rats are pre-treated with vehicle or TAN-452 (p.o. or s.c.).

Morphine is administered to inhibit gastrointestinal transit.

A charcoal meal is given orally.

After a specific time, the animals are euthanized, and the distance traveled by the

charcoal meal in the small intestine is measured.

The ED₅₀ is the dose of TAN-452 that reverses the morphine-induced inhibition of

intestinal transit by 50%.

Anti-Analgesic Activity (Rats):

To assess the impact on morphine's analgesic effect, rats are treated with vehicle or high

doses of TAN-452 (p.o. or s.c.).
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Morphine is then administered.

Analgesia is measured using standard nociceptive tests, such as the tail-flick or hot-plate

test.

A lack of significant reversal of morphine's analgesic effect at high doses indicates

peripheral selectivity.

Conclusion
TAN-452 is a promising peripherally acting delta-opioid receptor antagonist with high selectivity

for DOR. Its pharmacological profile, characterized by potent in vitro and in vivo activity against

opioid-induced gastrointestinal side effects and low brain penetrability, makes it a valuable

candidate for further investigation as an adjunctive therapy to opioid analgesics. The detailed

experimental protocols provided in this guide offer a framework for the continued study and

development of this and similar compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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